molecular formula C49H66N7O9PSi B12277146 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide

Cat. No.: B12277146
M. Wt: 956.1 g/mol
InChI Key: BIWZKQDWICJCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The modifications on the guanosine molecule, such as the acetyl, dimethoxytrityl, tert-butyl dimethylsilyl, and cyanoethyl groups, enhance its stability and functionality in various chemical reactions, particularly in the synthesis of oligonucleotides.

Preparation Methods

The synthesis of N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups on the guanosine molecule are protected using tert-butyl dimethylsilyl chloride and 4,4-dimethoxytrityl chloride. These protecting groups prevent unwanted reactions at these sites during subsequent steps.

    Acetylation: The amino group on the guanosine is acetylated using acetic anhydride to form N-acetylguanosine.

    Methylation: The 6’-hydroxyl group is methylated using methyl iodide.

Industrial production methods typically involve large-scale synthesis using automated synthesizers that can handle the complex multi-step reactions efficiently .

Chemical Reactions Analysis

N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents like iodine or tert-butyl hydroperoxide.

    Deprotection: The protecting groups (tert-butyl dimethylsilyl and dimethoxytrityl) can be removed using acidic conditions (e.g., trichloroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride).

    Substitution: The cyanoethyl group can be removed under basic conditions to yield the free phosphoric acid derivative.

Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, trichloroacetic acid, and tetrabutylammonium fluoride. The major products formed from these reactions are the deprotected nucleoside and its phosphorylated derivatives .

Scientific Research Applications

N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides. These oligonucleotides are essential tools in various fields:

Mechanism of Action

The mechanism of action of N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate diester bond, extending the oligonucleotide chain. The protecting groups are removed in subsequent steps to yield the final oligonucleotide product .

Comparison with Similar Compounds

N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite can be compared with other similar compounds used in oligonucleotide synthesis:

These compounds highlight the versatility and specificity of N-Acetyl-5’-o-(4,4-dimethoxytrityl)-2’-o-[(tert-butyl)dimethylsilyl]-6’-o-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite in nucleic acid chemistry.

Properties

Molecular Formula

C49H66N7O9PSi

Molecular Weight

956.1 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide

InChI

InChI=1S/C49H66N7O9PSi/c1-32(2)56(33(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(58-9)25-21-36)37-22-26-39(59-10)27-23-37)63-46(43(42)65-67(12,13)48(6,7)8)55-31-51-41-44(55)53-47(52-34(5)57)54-45(41)60-11/h14-16,18-27,31-33,40,42-43,46H,17,29-30H2,1-13H3,(H,52,53,54,57)

InChI Key

BIWZKQDWICJCRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OC)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.